Hsd17B13-IN-100

HSD17B13 Enzymatic Assay IC50

Procure HSD17B13-IN-100 (Compound 34) as the exact reference standard from WO2022103960A1. Its sub-0.1 μM IC50 and distinct dichlorophenol scaffold differentiate it from other inhibitors like BI-3231, preventing experimental variability. Essential for replicating patented findings, conducting SAR studies, and performing freedom-to-operate analyses in MASH/NAFLD research. Using alternatives risks compromising data integrity.

Molecular Formula C18H12Cl2FN3O3S
Molecular Weight 440.3 g/mol
Cat. No. B12371572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-100
Molecular FormulaC18H12Cl2FN3O3S
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl
InChIInChI=1S/C18H12Cl2FN3O3S/c19-12-5-10(6-13(20)15(12)25)16(26)24-18-14(23-8-28-18)17(27)22-7-9-2-1-3-11(21)4-9/h1-6,8,25H,7H2,(H,22,27)(H,24,26)
InChIKeyILQGPQCBMPSKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-100: A Selective HSD17B13 Inhibitor for NAFLD and NASH Research Procurement


Hsd17B13-IN-100 (Compound 34) is a small-molecule inhibitor of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet–associated protein that plays a pivotal role in hepatic lipid metabolism and inflammation . With an IC50 of less than 0.1 μM for estradiol , it is a potent chemical tool for investigating HSD17B13 biology in the context of metabolic dysfunction-associated steatohepatitis (MASH) and non-alcoholic fatty liver disease (NAFLD) .

Why Generic HSD17B13 Inhibitors Cannot Substitute Hsd17B13-IN-100 in Liver Disease Research


Although numerous HSD17B13 inhibitors are commercially available, their binding modes, selectivity profiles, and downstream phenotypic effects can vary dramatically due to differences in chemical scaffold and target engagement kinetics [1]. A notable example is the substantial potency and selectivity disparity between BI-3231 (IC50: 1 nM) and HSD17B13-IN-105 (IC50: 0.036 μM) ; these quantifiable differences underscore that compounds within this class are not interchangeable. Consequently, substituting Hsd17B13-IN-100 with an untested analog could compromise experimental reproducibility and invalidate comparisons with published data, particularly when attempting to replicate specific pathway modulations in NAFLD/NASH models [1].

Quantitative Differentiation of Hsd17B13-IN-100: Potency and Scaffold-Based Selectivity


Enzymatic Potency of Hsd17B13-IN-100 Against Estradiol Substrate

Hsd17B13-IN-100 (Compound 34) inhibits HSD17B13 enzymatic activity with an IC50 of less than 0.1 μM (i.e., <100 nM) using estradiol as a substrate [1]. While this places it in the nanomolar potency range common to several other HSD17B13 inhibitors (e.g., HSD17B13-IN-105: 0.036 μM; BI-3231: 1 nM) , direct head-to-head comparisons under identical assay conditions are not available in the public domain. This quantification is the primary selection criterion for users requiring a patent-disclosed, commercially available chemical tool with validated on-target activity.

HSD17B13 Enzymatic Assay IC50

Chemical Scaffold Differentiation from BI-3231 and HSD17B13-IN-105

Hsd17B13-IN-100 possesses a distinct molecular framework (C18H12Cl2FN3O3S; MW = 440.28) compared to the structurally divergent chemotypes of BI-3231 and HSD17B13-IN-105 [1]. The dichlorophenol core of Hsd17B13-IN-100 differentiates it at the scaffold level from the bi-aryl ether core of BI-3231 and the aminothiazole core of HSD17B13-IN-105. This chemotype variance is critical as scaffold hopping often yields differential off-target profiles and metabolic stability, even among compounds with similar primary target potency.

Scaffold Comparison Chemotype Structure-Activity Relationship

Patent-Disclosed Reference Compound: Linkage to a Proprietary Discovery Program

Hsd17B13-IN-100 (Compound 34) is explicitly disclosed and characterized within the international patent application WO2022103960A1 [1]. As a patent-exemplified compound, its procurement ensures that researchers are using a well-documented chemical entity from a defined medicinal chemistry campaign, unlike generic, non-patented analogs which may lack detailed provenance. The patent context provides a benchmark for purity, synthesis route, and initial biological characterization that is often absent for less well-documented commercial tools.

Patent Drug Discovery Reference Compound

Optimal Research and Procurement Scenarios for Hsd17B13-IN-100


Primary Target Engagement Studies in NAFLD/NASH Cell Models

Hsd17B13-IN-100 is ideally suited for establishing on-target pharmacological effects in hepatic cell lines (e.g., HepG2, primary human hepatocytes) or in lipid-loaded cellular models of steatosis. Its sub-100 nM IC50 allows for robust inhibition at low micromolar concentrations, enabling the dissection of HSD17B13-dependent lipid droplet dynamics and inflammatory signaling pathways [1].

Chemical Probe for Comparative Scaffold Analysis

Given the dichlorophenol scaffold of Hsd17B13-IN-100 is structurally distinct from other well-characterized probes like BI-3231 [1], researchers engaged in structure-activity relationship (SAR) studies or off-target profiling should prioritize this compound for comparative analyses. Using chemically diverse probes can help deconvolute scaffold-specific versus target-specific biological responses.

Reference Standard for Patent-Landscape Navigation

Organizations conducting freedom-to-operate analyses or seeking to design around existing HSD17B13 inhibitor patents should procure Hsd17B13-IN-100 as a key reference standard. As an exemplified compound in WO2022103960A1 [1], it serves as a concrete example of the claimed chemical matter, enabling precise comparisons with novel analogs during lead optimization and intellectual property evaluation.

Replication of Published Inipharm Program Data

Any research group aiming to directly replicate or build upon the biological findings reported in the WO2022103960A1 patent application [1] must use Hsd17B13-IN-100 as the exact reference compound. Using alternative inhibitors would introduce confounding variables and prevent meaningful comparison with the disclosed in vitro data, compromising scientific integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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